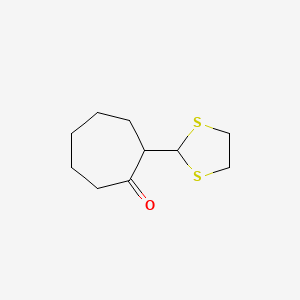

2-(1,3-Dithiolan-2-yl)cycloheptanone

Description

Significance of Cycloheptanone (B156872) Scaffolds in Target Molecule Construction

Cycloheptanone and its derivatives are crucial building blocks in organic synthesis, primarily due to their presence in the core structures of numerous natural products. The seven-membered ring, or cycloheptane (B1346806) subunit, is a common feature in a wide array of bioactive molecules. nih.gov The synthesis of these complex natural products often relies on strategies that can efficiently construct this carbocyclic system.

The (4+3) cycloaddition reaction is a particularly convergent and effective method for assembling cycloheptane frameworks. nih.gov This strategy has been widely applied in the total synthesis of natural products that contain these seven-membered rings. nih.gov The resulting cycloadducts are often rich in functional groups, providing versatile handles for further chemical transformations to build even more complex molecular structures. nih.gov Polycyclic scaffolds, which are ubiquitous in natural products and pharmaceuticals, frequently incorporate such ring systems, highlighting the challenge and importance of developing synthetic methods for their construction. nih.gov

Table 1: Examples of Natural Products Containing Cycloheptane/Cycloheptanone Scaffolds

| Natural Product | Class | Biological Relevance |

|---|---|---|

| Cepharamine | Alkaloid | Bioactive |

| Lucidumone | Meroterpenoid | Bioactive |

| Sarcophytin | Diterpenoid | Bioactive |

This table provides illustrative examples of complex natural products where the seven-membered ring is a key structural feature.

Role of 1,3-Dithiolanes as Versatile Synthetic Auxiliaries and Acyl Anion Equivalents

The 1,3-dithiolane (B1216140) group, a five-membered sulfur-containing heterocycle, serves two primary roles in organic synthesis: as a protecting group for carbonyl compounds and as a precursor to an acyl anion equivalent. uwindsor.caorganic-chemistry.org The formation of a dithiolane from a ketone or aldehyde using 1,2-ethanedithiol (B43112) is a robust method to protect the carbonyl functionality from various reaction conditions, particularly nucleophilic attack. organic-chemistry.org

More significantly, the dithiolane group enables a reversal of the normal reactivity of the carbonyl carbon, a concept known as "umpolung". youtube.comquimicaorganica.org The carbon of a carbonyl group is typically electrophilic. However, after conversion to a 1,3-dithiolane (or the related 1,3-dithiane), the hydrogen atom at the C-2 position becomes acidic (pKa ≈ 31 for dithiane). youtube.com This proton can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a carbanion. youtube.comquimicaorganica.org

This carbanion, stabilized by the adjacent sulfur atoms, acts as a potent nucleophile and is considered an "acyl anion equivalent". youtube.comlibretexts.org It can react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. youtube.com Subsequent hydrolysis of the dithiolane, often using reagents like mercuric ions, regenerates the carbonyl group, yielding a functionalized ketone or aldehyde. youtube.comgoogle.com This powerful strategy is fundamental to the synthesis of molecules like 2-(1,3-dithiolan-2-yl)cycloheptanone, where the dithiolane represents a masked carbonyl that has been used to functionalize another molecule.

Table 2: The Umpolung Strategy Using Dithiolanes

| Step | Description | General Reaction |

|---|---|---|

| 1. Protection | A carbonyl compound is reacted with 1,2-ethanedithiol to form a 1,3-dithiolane. | R₂C=O + HS(CH₂)₂SH → R₂C(S₂C₂H₄) + H₂O |

| 2. Deprotonation | The C-2 proton of the dithiolane is abstracted with a strong base (e.g., n-BuLi) to form a nucleophilic carbanion. | RCH(S₂C₂H₄) + n-BuLi → [RC(S₂C₂H₄)]⁻Li⁺ + BuH |

| 3. Alkylation | The carbanion (acyl anion equivalent) reacts with an electrophile (E⁺), such as an alkyl halide (R'-X), to form a new C-C bond. | [RC(S₂C₂H₄)]⁻Li⁺ + R'-X → R(R')C(S₂C₂H₄) + LiX |

| 4. Deprotection | The dithiolane is hydrolyzed to reveal the new ketone. | R(R')C(S₂C₂H₄) + H₂O/[Hg²⁺] → R(R')C=O |

Historical Development and Evolution of Dithiolane Chemistry Relevant to Functionalized Cyclic Ketones

The concept of using sulfur-stabilized carbanions as acyl anion equivalents was pioneered in the 1960s, most notably through the work of E.J. Corey and Dieter Seebach on 1,3-dithianes. acs.org This foundational research, often referred to as the Corey-Seebach reaction, demonstrated that 2-lithio-1,3-dithianes could serve as effective nucleophiles for the synthesis of a wide range of carbonyl-containing compounds. quimicaorganica.orgacs.org

This methodology was quickly recognized for its broad applicability and was extended to include 1,3-dithiolanes. While dithianes (six-membered rings) were the initial focus, dithiolanes (five-membered rings) offered similar reactivity and became part of the synthetic chemist's toolkit. organic-chemistry.org The application of this "umpolung" strategy to the α-functionalization of ketones was a significant advancement. By protecting the ketone as a dithiolane, generating the α-anion, and reacting it with an electrophile, chemists could achieve alkylation at the α-position.

The stability of the dithiolane group under various conditions allows for complex synthetic sequences. google.com Over the decades, numerous reagents and conditions have been developed for both the formation and cleavage of dithiolanes, enhancing the chemoselectivity and efficiency of the process. organic-chemistry.org For instance, mild catalysts like iodine or yttrium triflate can be used for thioacetalization, while deprotection methods have been refined to tolerate sensitive functional groups elsewhere in the molecule. organic-chemistry.org This evolution has cemented the role of dithiolane chemistry in the synthesis of functionalized cyclic ketones like this compound.

Overview of Research Trajectories for Complex Organosulfur Heterocycles

Research into organosulfur heterocycles, including dithiolanes, remains a vibrant and evolving field. acs.org These compounds are not only important synthetic intermediates but are also found in the core of many medicinally active molecules. nih.gov Current research trajectories focus on several key areas:

Development of Novel Synthetic Methods: There is a continuous effort to create more efficient, selective, and environmentally friendly methods for synthesizing sulfur-containing heterocycles. researchgate.net This includes the use of mechanochemistry (ball milling) to reduce or eliminate solvents and the development of new catalytic systems for C-S bond formation. researchgate.net

Medicinal Chemistry Applications: Sulfur heterocycles are recognized as "privileged scaffolds" in drug discovery. nih.gov Researchers are actively synthesizing and screening new sulfur-containing compounds for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.gov

Materials Science: The unique electronic and optical properties of certain organosulfur compounds make them attractive for applications in materials science. researchgate.net For example, derivatives of 1,3-dithiole are used in the synthesis of charge-transfer complexes for electronic materials. researchgate.net

Green Chemistry: A significant trend is the move towards greener synthetic methodologies. This includes developing reactions that proceed under milder conditions, use non-toxic reagents and solvents, and are more atom-economical. researchgate.net The development of reusable catalysts for thioacetalization is one example of this trend. organic-chemistry.org

The ongoing exploration of compounds like 1,3-dithiolane-2-thiones, which can be synthesized from epoxides, further illustrates the expanding utility and study of these versatile organosulfur heterocycles. pacific.eduresearchgate.net

Properties

CAS No. |

51717-64-7 |

|---|---|

Molecular Formula |

C10H16OS2 |

Molecular Weight |

216.4 g/mol |

IUPAC Name |

2-(1,3-dithiolan-2-yl)cycloheptan-1-one |

InChI |

InChI=1S/C10H16OS2/c11-9-5-3-1-2-4-8(9)10-12-6-7-13-10/h8,10H,1-7H2 |

InChI Key |

ITIKPJFUKFUPSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)C2SCCS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 2 1,3 Dithiolan 2 Yl Cycloheptanone

Direct Thioacetalization Strategies for Cycloheptanone (B156872) Derivatives

The most direct route to 2-(1,3-Dithiolan-2-yl)cycloheptanone involves the thioacetalization of a suitable cycloheptanone precursor, such as cycloheptane-1,2-dione. This transformation, which converts a carbonyl group into a 1,3-dithiolane (B1216140) using 1,2-ethanedithiol (B43112), is typically facilitated by acid catalysis. wikipedia.org The reaction proceeds via the formation of a hemithioacetal intermediate, followed by acid-catalyzed dehydration and cyclization with the second thiol group. youtube.com

Catalytic Approaches in Thioacetalization (e.g., Lewis Acid, Brønsted Acid, Metal Salt Catalysis)

A vast array of catalysts has been developed to promote the efficient formation of dithiolanes from carbonyl compounds, a reaction generally applicable to cycloheptanone derivatives. These catalysts are broadly categorized as Brønsted acids, Lewis acids, and various metal salts, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions.

Brønsted acid catalysts are classic promoters for thioacetalization. Protic acids such as p-toluenesulfonic acid (p-TsOH) and heteropoly acids like tungstophosphoric acid (H₃PW₁₂O₄₀) are effective in activating the carbonyl group toward nucleophilic attack by the thiol. organic-chemistry.orgorganic-chemistry.org For instance, tungstophosphoric acid has been shown to be a highly selective catalyst for the thioacetalization of ketones in excellent yields, often under solvent-free conditions. organic-chemistry.org

Lewis acid catalysts coordinate to the carbonyl oxygen, enhancing its electrophilicity. A wide range of Lewis acids, from simple metal halides to more complex organometallic compounds, have been employed. Boron trifluoride etherate (BF₃·OEt₂) is a common and powerful catalyst for this transformation. youtube.com Other notable examples include hafnium trifluoromethanesulfonate (B1224126) [Hf(OTf)₄], yttrium triflate [Y(OTf)₃], and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which acts as an extremely efficient and reusable catalyst. organic-chemistry.orgorganic-chemistry.org

Metal salt catalysis and other miscellaneous systems have also proven effective. Iodine, for example, can catalyze the protection of aldehydes and ketones as their thioacetals under mild conditions. organic-chemistry.org Lithium bromide (LiBr) has been used for chemoselective dithioacetalization under neutral, solvent-free conditions, making it compatible with acid-sensitive substrates. organic-chemistry.org

The choice of catalyst can significantly influence the reaction's efficiency and selectivity, as summarized in the table below.

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Tungstophosphoric acid | Catalytic amount, often solvent-free or in non-polar solvents | Readily available, effective |

| Lewis Acid | BF₃·OEt₂, Hf(OTf)₄, Y(OTf)₃, HClO₄-SiO₂ | Catalytic amounts, various solvents or solvent-free | High efficiency, mild conditions, reusability (for solid-supported) |

| Metal Salt/Other | Iodine, LiBr, Copper bis(dodecyl sulfate) [Cu(DS)₂] | Catalytic amounts, often mild or neutral conditions | High chemoselectivity, compatibility with sensitive groups |

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, catalyst loading, and the choice of solvent.

Many modern thioacetalization procedures are performed under solvent-free conditions, which offers environmental benefits and often simplifies product isolation. organic-chemistry.org When a solvent is necessary, non-polar, aprotic solvents like petroleum ether, dichloromethane, or tetrahydrofuran (B95107) (THF) are commonly used to facilitate the reaction and the removal of water, which is a byproduct. organic-chemistry.orgresearchgate.net In some specialized systems, water itself can be used as the solvent, particularly with surfactant-type catalysts like copper bis(dodecyl sulfate), which promotes the reaction at room temperature. organic-chemistry.org

The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the catalyst's potency. For instance, sterically hindered ketones may require refluxing in petroleum ether to achieve good yields. organic-chemistry.org Catalyst loading is typically kept low (e.g., 0.5–15 mol%) to minimize side reactions and cost. youtube.comresearchgate.net The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. researchgate.net

Chemo-, Regio-, and Stereoselective Control in Dithiolane Formation

Selective functionalization is a critical consideration in complex molecule synthesis. In the context of forming this compound from cycloheptane-1,2-dione, regioselectivity is paramount. The two carbonyl groups in a 1,2-dione are electronically similar, but subtle steric or electronic differences in a substituted ring could direct the thioacetalization to one position over the other. Generally, aldehydes are significantly more reactive towards thioacetalization than ketones. researchgate.net This allows for high chemoselectivity . For a 1,2-dione, monoprotection can often be achieved by using one equivalent of 1,2-ethanedithiol, though careful control of reaction conditions is necessary to prevent the formation of the bis-dithiolane. The inherent steric and electronic properties of the substrate, along with the choice of catalyst, dictate the outcome. organic-chemistry.org

Stereoselectivity becomes a factor if the cycloheptanone ring contains stereocenters. The formation of the dithiolane introduces a new stereocenter if the two sulfur substituents are different, but not in the case of the symmetrical 1,3-dithiolane ring itself. However, the reaction conditions can influence the stereochemical integrity of existing chiral centers in the molecule. Mild, neutral conditions, such as those employing LiBr or hafnium trifluoromethanesulfonate, are known to be racemization-free when applied to sensitive substrates like α-aminoaldehydes. organic-chemistry.orgorganic-chemistry.org Enantioselective dithiolane formation, while not broadly established, can be approached using chiral catalysts in palladium-catalyzed ring-expansion reactions to form dithiolane derivatives, achieving moderate to good enantiomeric excess. acs.org

Ring Expansion Approaches to the Cycloheptanone Core with Dithiolane Incorporation

An alternative and powerful strategy for constructing the target molecule involves the ring expansion of a smaller, more readily available carbocycle, such as a substituted cyclohexanone (B45756). These methods can be designed to incorporate the dithiolane moiety either before or during the ring-enlargement step.

Mechanistic Studies of Cycloheptanone Ring Expansion Methodologies

Several classic and modern reactions can achieve the one-carbon ring expansion of a cyclohexanone to a cycloheptanone.

One of the most prominent methods is the Tiffeneau-Demjanov rearrangement . organicreactions.orgnih.gov In a typical sequence, a cyclic ketone is first converted to a cyanohydrin. organic-chemistry.org Reduction of the nitrile to a primary amine, followed by treatment with nitrous acid (diazotization), generates an unstable diazonium salt. This intermediate undergoes loss of N₂ to form a primary carbocation, which triggers a pinacol-type rearrangement where a carbon atom from the ring migrates, leading to the expanded ring. organicreactions.org To synthesize the target molecule, one could envision starting with a cyclohexanone derivative where the dithiolane precursor is already in place, for example, 2-formylcyclohexanone protected as its dithiolane. Conversion of the ketone to an aminomethyl group and subsequent diazotization would lead to the desired cycloheptanone ring with the dithiolane side chain intact.

Another relevant approach is the pinacol-like rearrangement of β-hydroxy thioacetals. Treatment of these substrates with a copper(I) trifluoromethanesulfonate and a hindered base can promote a rearrangement to generate α-sulfanylcycloheptanones directly. thieme-connect.de This method integrates the sulfur functionality directly into the ring expansion process.

The mechanisms of these rearrangements are driven by the formation of an electron-deficient center (e.g., a carbocation) adjacent to the ring, which induces the migratory shift of a ring carbon. The regioselectivity of the migration (i.e., which C-C bond migrates) is often determined by the migratory aptitude of the adjacent groups. thieme-connect.de

Tandem Reactions and Cascade Sequences for Integrated Synthesis

Modern synthetic chemistry increasingly focuses on tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such strategies offer significant improvements in efficiency and atom economy. While a specific tandem reaction for the direct synthesis of this compound is not prominently documented, the principles can be applied to its conceptual design.

For example, a tandem oxidative dearomatization-ring expansion has been used to generate medium-ring lactams from simpler bicyclic substrates. nih.gov This illustrates how complex ring systems can be accessed rapidly. A hypothetical cascade for the target molecule could involve the reaction of a dithiolane-containing nucleophile with a cyclohexene (B86901) oxide derivative, which triggers a ring-opening followed by a rearrangement-mediated ring expansion. The development of such integrated sequences remains a frontier in the synthesis of complex cyclic molecules.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, a thioacetal derived from cycloheptanone, is pivotal in minimizing the environmental footprint of chemical processes. This section explores methodologies that align with these principles, focusing on the reduction of hazardous substances, use of alternative energy sources, and maximization of efficiency.

Solvent-Free and Environmentally Benign Reaction Media

Traditional methods for the thioacetalization of ketones often rely on volatile and hazardous organic solvents. Modern synthetic strategies increasingly favor solvent-free conditions or the use of environmentally benign media like water, which significantly reduces pollution and operational hazards.

Solvent-free, or solid-state, reactions represent a highly efficient and green approach. In the context of synthesizing this compound, this involves the direct reaction of cycloheptanone with 1,2-ethanedithiol in the presence of a catalyst. Several catalytic systems have proven effective under these conditions. For instance, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) serves as a powerful and reusable catalyst for 1,3-dithiolane formation at room temperature without any solvent. organic-chemistry.org Similarly, tungstophosphoric acid (H₃PW₁₂O₄₀) has been utilized as a highly selective catalyst for the thioacetalization of ketones in excellent yields under solvent-free conditions. organic-chemistry.orgresearchgate.net Another approach involves using tungstate (B81510) sulfuric acid, which also promotes the reaction efficiently without a solvent medium. researchgate.net

The use of water as a reaction medium is another cornerstone of green synthesis. While organic substrates like cycloheptanone are typically immiscible in water, the use of surfactant-type catalysts can overcome this limitation. A Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], has been shown to be effective for thioacetalization in water at room temperature. organic-chemistry.org This method offers high chemoselectivity, operational simplicity, and avoids the use of organic solvents, making the purification process easier. organic-chemistry.org

The table below summarizes various environmentally benign methods applicable to the synthesis of this compound.

| Catalyst System | Reaction Medium | Key Advantages |

| p-Toluenesulfonic acid / Silica gel | Solvent-free or Dichloromethane/Hexanes | Short reaction times, high yields, simple filtration for product isolation. organic-chemistry.org |

| Perchloric acid on Silica gel (HClO₄-SiO₂) | Solvent-free | Highly efficient, reusable catalyst, performed at room temperature. organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free | Excellent yields, high selectivity for ketones. organic-chemistry.org |

| Tungstate Sulfuric Acid | Solvent-free | Excellent yields, short reaction times, simple work-up. researchgate.net |

| Copper bis(dodecyl sulfate) [Cu(DS)₂] | Water | Reusable catalyst, high chemoselectivity, avoids organic solvents. organic-chemistry.org |

| Yttrium triflate | Dichloromethane | Efficient for ketones, highly chemoselective for aldehydes over ketones. organic-chemistry.org |

Microwave-Assisted and Sonochemical Enhancements

Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) offer significant advantages over conventional heating methods, including drastically reduced reaction times, increased yields, and often milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to various heterocyclic syntheses, and its principles are directly applicable to the formation of the 1,3-dithiolane ring of this compound. scilit.comnih.gov A one-pot, microwave-assisted synthesis can be envisioned where cycloheptanone, 1,2-ethanedithiol, and a suitable catalyst are irradiated for a few minutes, as opposed to hours required for conventional heating. nih.govbeilstein-journals.org This rapid process not only saves energy but can also minimize the formation of side products that may occur during prolonged heating. nih.gov For example, a solvent-free, microwave-assisted cyclodehydration using a promoter like trimethylsilyl (B98337) polyphosphate (PPSE) could yield the desired product in very short reaction times. nih.gov

Sonochemical Enhancements: Sonochemistry utilizes the energy of ultrasound to induce cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process creates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov Applying ultrasound to the synthesis of this compound at ambient temperature could lead to excellent yields in shorter time frames compared to silent (non-sonicated) reactions. nih.gov The key benefits of this approach include cleaner reaction profiles and simplified experimental and work-up procedures. nih.gov

| Enhancement Method | Typical Reaction Time | Key Advantages |

| Microwave-Assisted | Minutes | Rapid heating, reduced reaction times, higher yields, energy efficiency. nih.govbeilstein-journals.org |

| Sonochemical | Minutes to Hours | Enhanced reaction rates at ambient temperature, cleaner reactions, simple procedure. nih.gov |

Reusable Catalytic Systems and Atom-Economical Processes

Reusable Catalytic Systems: A central tenet of green chemistry is the use of catalysts to promote reactions, and it is even more advantageous if these catalysts can be recovered and reused. Many of the systems used for solvent-free thioacetalization are heterogeneous or can be easily separated, facilitating their reuse. For example, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst. organic-chemistry.org Likewise, tungstate sulfuric acid can be recovered after the reaction, dried, and reused in subsequent batches without a significant loss of activity. researchgate.net The use of a Lewis acid-surfactant-combined catalyst like copper bis(dodecyl sulfate) in water also allows for potential catalyst recycling from the aqueous phase. organic-chemistry.org The reusability of the catalyst not only reduces costs but also minimizes the generation of chemical waste. researchgate.net

Atom-Economical Processes: Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwjpps.com The synthesis of this compound from cycloheptanone and 1,2-ethanedithiol is an addition (or condensation) reaction.

The reaction is as follows: C₇H₁₂O (Cycloheptanone) + C₂H₆S₂ (1,2-Ethanedithiol) → C₉H₁₆S₂ (this compound) + H₂O (Water)

Elucidation of Reactivity and Mechanistic Pathways of 2 1,3 Dithiolan 2 Yl Cycloheptanone

Exploration of Deprotection and Functional Group Interconversion Strategies

The removal of the 1,3-dithiolane (B1216140) group to regenerate the parent carbonyl compound is a critical step in many synthetic routes. sci-hub.se A variety of methods have been developed for this purpose, broadly categorized into metal-coordination, oxidation, and alkylation strategies. sci-hub.se The choice of method often depends on the presence of other functional groups within the molecule to ensure chemoselectivity.

The regeneration of the carbonyl group from its 1,3-dithiolane protected form in 2-(1,3-dithiolan-2-yl)cycloheptanone can be achieved through several chemoselective methods. These methods are designed to cleave the carbon-sulfur bonds of the dithiolane ring while leaving other sensitive functional groups in the molecule intact. researchgate.netsci-hub.se

Table 1: Selected Reagents for the Deprotection of 1,3-Dithiolanes to Carbonyl Compounds

| Reagent System | Conditions | Notes |

| Mercury(II) Chloride (HgCl₂) | Aqueous acetonitrile | One of the earliest methods, but toxic. sci-hub.se |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Effective for many dithiolanes. acs.org |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous THF | A hypervalent iodine reagent. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Aqueous acetonitrile | Useful for its chemoselectivity. sci-hub.se |

| Oxone® | Alumina, solvent-free | A "green" and efficient alternative. researchgate.net |

| Singlet Molecular Oxygen | Generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate/KOH | Mild, room temperature conditions. tandfonline.comtandfonline.com |

| Polyphosphoric acid/Acetic acid | 20-45 °C | A simple and convenient method. asianpubs.org |

The mechanism of deprotection varies with the reagent used. For instance, methods involving mercury(II) salts proceed through coordination of the mercury ion to the sulfur atoms, facilitating hydrolysis. nih.gov Oxidative methods, on the other hand, typically involve oxidation of the sulfur atoms, which makes the carbon-sulfur bond more susceptible to cleavage. tandfonline.comtandfonline.com

The 1,3-dithiolane group can be completely removed and replaced with two hydrogen atoms in a process known as reductive desulfurization. This reaction effectively converts the protected carbonyl group into a methylene (B1212753) group. The most common reagent for this transformation is Raney nickel, a finely divided, activated form of nickel that contains adsorbed hydrogen. masterorganicchemistry.comchem-station.com

The reaction with Raney nickel involves the hydrogenolysis of the carbon-sulfur bonds. organicreactions.org The mechanism is believed to involve the adsorption of the sulfur atoms onto the nickel surface, followed by cleavage of the C-S bonds and subsequent reduction of the carbon atom by the hydrogen present on the catalyst. chem-station.com This method is particularly useful for the deoxygenation of ketones and aldehydes to their corresponding alkanes. masterorganicchemistry.comchem-station.com

Table 2: Conditions for Reductive Desulfurization of Thioacetals

| Reagent | Solvent | Temperature | Notes |

| Raney Nickel (Ni(H)) | Ethanol | Reflux | Standard and widely used method. masterorganicchemistry.com |

| Nickel Boride (Ni₂B) | Generated in situ from NiCl₂ and NaBH₄ | Methanol | A safer alternative to pyrophoric Raney Ni. chem-station.com |

It is important to note that the reactivity of Raney nickel can vary depending on its preparation method. chem-station.com

In addition to deprotection, the dithiolane ring can undergo other oxidative transformations. Depending on the oxidant and reaction conditions, the sulfur atoms can be oxidized to sulfoxides or sulfones. More vigorous oxidation can lead to the cleavage of the dithiolane ring itself. tandfonline.comtandfonline.com

For example, treatment with strong oxidizing agents can lead to the scission of the carbon-carbon bond of the dithiolane ring, potentially leading to the formation of dicarboxylic acids or other derivatives after further transformations. The specifics of these reactions are highly dependent on the substrate and the chosen oxidative system.

The use of singlet molecular oxygen, generated from sources like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate in the presence of a base, provides a method for the oxidative cleavage of the C-S bonds under mild, room temperature conditions, leading to the regeneration of the carbonyl compound. tandfonline.comtandfonline.com This method is noted for its operational simplicity. tandfonline.com

C-C Bond Forming Reactions via this compound Anions (Umpolung Reactivity)

A key synthetic utility of the 1,3-dithiolane group is its ability to facilitate "umpolung" or polarity inversion of the carbonyl carbon. wikipedia.org In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, by converting it to a dithiolane, the proton on the carbon atom between the two sulfur atoms becomes acidic (pKa ≈ 31 for 1,3-dithiane) and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. bham.ac.ukyoutube.com This nucleophilic center can then react with various electrophiles to form new carbon-carbon bonds. organic-chemistry.org

The lithiated anion of this compound can act as a potent nucleophile in reactions with alkylating and acylating agents. organic-chemistry.org This allows for the introduction of a wide range of substituents at the carbon atom that was originally the carbonyl carbon.

Alkylation: The reaction of the dithiolane anion with alkyl halides, such as benzyl (B1604629) bromide, results in the formation of a new carbon-carbon bond, attaching the alkyl group to the dithiolane ring. wikipedia.org This reaction is a cornerstone of dithiane chemistry and provides a powerful method for the synthesis of ketones with a specific substitution pattern after deprotection.

Acylation: Similarly, the dithiolane anion can react with acylating agents like esters or acid chlorides to introduce an acyl group. youtube.com This leads to the formation of α-dicarbonyl compounds upon deprotection of the dithiolane.

These reactions significantly expand the synthetic utility of the original cycloheptanone (B156872), allowing for the construction of more complex molecular architectures.

The nucleophilic dithiolane anion can also participate in addition reactions with unsaturated systems, most notably α,β-unsaturated carbonyl compounds in what is known as a Michael or conjugate addition. wikipedia.orgmasterorganicchemistry.com

While 2-lithio-1,3-dithianes were initially observed to undergo primarily 1,2-addition to the carbonyl group of enones, the addition of hexamethylphosphoramide (B148902) (HMPA) to the reaction mixture can promote 1,4- or conjugate addition. ibm.com This allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. researchgate.net This type of reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds after deprotection of the dithiolane.

The general mechanism involves the nucleophilic attack of the dithiolane anion on the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is then protonated upon workup. masterorganicchemistry.com

Metalation Strategies and Stability of Carbanionic Intermediates

The dithiolane group in this compound serves as a masked carbonyl function, and its C2 proton is rendered acidic by the adjacent sulfur atoms. This allows for deprotonation by strong bases to form a nucleophilic carbanionic intermediate, a cornerstone of dithiane and dithiolane chemistry, often referred to as "umpolung" or reversal of polarity. acs.orgacs.org

The generation of this carbanion is typically achieved using organolithium reagents, with n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C) being the most common method. acs.org Other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can also be employed. The choice of base and reaction conditions is crucial for achieving quantitative formation of the lithiated species while avoiding side reactions. uwindsor.ca

The stability of the resulting 2-lithio-1,3-dithiolane derivative is attributed to the ability of the two sulfur atoms to stabilize the adjacent negative charge. This stabilization occurs through a combination of inductive effects and the polarization of the C-S bonds. The resulting carbanion is a potent nucleophile, capable of reacting with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and esters, to form new carbon-carbon bonds at the C2 position of the dithiolane ring. acs.orgacs.org

| Base | Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Commonly used, highly effective for quantitative deprotonation. acs.org |

| sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF) / Diethyl ether | -78 °C | More basic and sterically hindered than n-BuLi; useful for less acidic protons. |

| tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF) / Pentane | -78 °C | Very strong, non-nucleophilic base; can be used when other bases fail. |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Strong, non-nucleophilic base; ideal for substrates with other base-sensitive functional groups. |

Rearrangement Reactions and Fragmentations Involving the Dithiolane Moiety

The 1,3-dithiolane ring is not merely a passive protecting group; it can actively participate in a variety of rearrangement and fragmentation reactions under specific chemical, photochemical, or electrochemical conditions.

researchgate.netresearchgate.net-Sulfur Migrations and Related Processes

Rearrangements involving sulfur migration are a notable feature of dithiolane chemistry. A common pathway is the 1,2-sulfur migration, which often proceeds through a three-membered thiiranium ion intermediate. elsevierpure.com For derivatives of this compound, such migrations could be initiated by converting a hydroxyl group adjacent to the dithiolane into a good leaving group.

For instance, studies on 2-(1-hydroxyalkyl)-1,3-dithiolanes have shown that treatment with p-toluenesulfonyl chloride in pyridine (B92270) can induce a kinetically controlled ring expansion via a 1,2-sulfur migration, leading to the formation of 2-alkylidene-1,4-dithianes. researchgate.net Alternatively, using a Brønsted acid like p-toluenesulfonic acid in refluxing benzene (B151609) can yield the thermodynamically more stable 2,3-dihydro-1,4-dithiin isomers. researchgate.net These processes highlight the ability of the dithiolane sulfur atoms to participate in neighboring group effects, facilitating skeletal rearrangements.

Photo- and Electrochemical Reactivity Studies

The dithiolane moiety exhibits distinct reactivity under photochemical and electrochemical stimulation.

Photochemical Reactivity: Irradiation with light can induce ring-opening of the dithiolane. Research on 1,2-dithiolanes, such as lipoic acid, demonstrates that light can initiate a ring-opening photopolymerization, forming disulfide crosslinks. nih.gov While 1,3-dithiolanes are generally more stable, photoinduced fragmentation can occur, particularly in the presence of a carbonyl group, as seen in related dithiane–carbonyl adducts. acs.org Such reactions may proceed via radical intermediates, leading to cleavage of the C-S bonds and potential desulfurization or rearrangement of the parent molecule.

Electrochemical Reactivity: The sulfur atoms in the dithiolane ring are susceptible to electrochemical oxidation. Cyclic voltammetry experiments on 1,2-dithiolane (B1197483) derivatives have identified oxidation at the anode, initiating a cationic radical-initiated polymerization process. researchgate.net In the case of 1,3-dithiolane systems, electrochemical oxidation can lead to the formation of sulfoxides or facilitate rearrangements. For example, the electrosynthesis of 1,2-dithiolane 1-oxides has been achieved from substituted 1,3-dithianes, indicating that electrochemical methods can trigger profound structural changes within these sulfur heterocycles. acs.org

| Condition | Type of Reaction | Typical Outcome | Reference Example |

|---|---|---|---|

| Acid Catalysis (e.g., p-TsOH) | Rearrangement | Ring expansion to 1,4-dithiins. researchgate.net | 2-(1-hydroxyalkyl)-1,3-dithiolanes |

| Photochemical (UV light) | Ring-Opening/Polymerization | Formation of disulfide-linked polymers. nih.govrsc.org | 1,2-Dithiolanes |

| Photochemical (UV light) | Fragmentation | Cleavage of C-S bonds. acs.org | Dithiane-carbonyl adducts |

| Electrochemical (Oxidation) | Polymerization/Rearrangement | Cationic radical-initiated polymerization. researchgate.net | 1,2-Dithiolane derivatives |

| Electrochemical (Oxidation) | Oxidation/Rearrangement | Formation of dithiolane oxides. acs.org | 1,3-Dithiane derivatives |

Investigating the Influence of the Cycloheptanone Ring Conformation on Reactivity

The seven-membered cycloheptanone ring is conformationally flexible, existing as a mixture of interconverting forms. The most stable conformations belong to the twist-chair family, which minimizes transannular steric strain and torsional strain. acs.orgscispace.com The presence of the bulky 2-(1,3-dithiolan-2-yl) substituent at the C2 position significantly influences the conformational equilibrium of the cycloheptanone ring.

This substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. This conformational bias has profound implications for the molecule's reactivity:

Stereoselectivity of Nucleophilic Attack: The facial accessibility of the carbonyl group is dictated by the ring's conformation. The pseudo-equatorial dithiolane group will sterically hinder one face of the carbonyl, directing incoming nucleophiles to the opposite, more accessible face. This can lead to high diastereoselectivity in reactions such as reductions or Grignard additions.

Reactivity at the α-Carbon: The orientation of the C-H bonds adjacent to the carbonyl (at C2 and C7) is determined by the ring conformation. This affects their acidity and the stereoelectronic requirements for enolate formation. The specific geometry of the preferred twist-chair conformer will influence the ease of deprotonation at the C7 position and the subsequent stereochemical outcome of alkylation reactions.

Intramolecular Processes: The spatial relationship between the dithiolane group and the carbonyl function, fixed by the ring's conformation, is critical for any potential intramolecular reactions. For example, the feasibility of an intramolecular aldol-type reaction or a hydride transfer would be highly dependent on the proximity of the reacting centers in the dominant conformer.

Computational and spectroscopic studies, such as NMR, are essential tools for determining the preferred conformation of this compound and correlating it with its observed chemical reactivity. acs.orgkcl.ac.uk

| Reaction Type | Influencing Factor | Predicted Outcome |

|---|---|---|

| Nucleophilic addition to C=O | Steric hindrance from pseudo-equatorial dithiolane group | Diastereoselective formation of the corresponding alcohol. |

| Enolate formation at C7 | Dihedral angle of the α-proton relative to the carbonyl π-system | Rate of deprotonation and stereochemistry of subsequent reactions are affected. |

| Metalation at dithiolane C2 | Steric accessibility of the C2-proton | The rate of lithiation may be influenced by the overall molecular shape. |

Applications of 2 1,3 Dithiolan 2 Yl Cycloheptanone in Complex Organic Synthesis

Precursor in Total Synthesis of Natural Products and Architecturally Intricate Molecules

The strategic importance of 2-(1,3-dithiolan-2-yl)cycloheptanone in the synthesis of complex molecules lies in its ability to serve as a latent carbonyl group, enabling intricate bond formations that would be otherwise challenging.

The 1,3-dithiolane (B1216140) moiety in this compound serves as a robust protecting group for the carbonyl functionality of the cycloheptanone (B156872) ring. This protection is crucial in multi-step syntheses, preventing the ketone from undergoing undesired reactions while other parts of the molecule are being manipulated. More significantly, the dithiolane group facilitates a reversal of the carbonyl's intrinsic electrophilic character, a concept known as "umpolung". youtube.comorganic-chemistry.org

Deprotonation of the C-2 position of the dithiolane ring with a strong base, such as n-butyllithium, generates a nucleophilic carbanion. youtube.comorganic-chemistry.org This carbanion acts as an acyl anion equivalent, a powerful tool for forming carbon-carbon bonds by reacting with various electrophiles. This strategy allows for the introduction of alkyl, acyl, and other functional groups at the carbon atom that will ultimately become the carbonyl carbon of the cycloheptanone. The stability of the dithioacetal carbanion, attributed to the polarizability of the sulfur atoms, makes it a reliable and effective nucleophile in synthesis. youtube.com

The general scheme for the generation and reaction of the acyl anion equivalent is presented below:

| Step | Description | Reagents |

| 1 | Protection of cycloheptanone-2-carbaldehyde | 1,2-Ethanedithiol (B43112), acid catalyst |

| 2 | Deprotonation (Umpolung) | n-Butyllithium (n-BuLi) |

| 3 | Reaction with Electrophile (E+) | Alkyl halides, epoxides, aldehydes, ketones, etc. |

| 4 | Deprotection | HgCl₂, CaCO₃, aq. CH₃CN or other methods |

This synthetic maneuver is a cornerstone of the Corey-Seebach reaction and has been widely applied in the synthesis of complex molecules. organic-chemistry.org

The ability to function as a versatile building block makes this compound a valuable precursor in the construction of intricate polycyclic and macrocyclic frameworks. While specific examples detailing the direct use of this particular cycloheptanone derivative in the total synthesis of named natural products are not extensively documented in readily available literature, the general strategy of employing dithiane-protected ketones is a well-established method for assembling complex carbon skeletons.

The cycloheptane (B1346806) ring itself can serve as a scaffold upon which other rings are fused or bridged. The dithiolane-masked carbonyl allows for the sequential introduction of substituents and the formation of new rings without interference from the ketone. For instance, the acyl anion equivalent derived from this compound can be used to forge a bond with an electrophilic center in another part of the molecule, leading to intramolecular cyclization and the formation of a new ring system.

Furthermore, in the synthesis of macrocycles, the cycloheptanone moiety can be a part of the macrocyclic ring itself or a substituent appended to it. The dithiolane protecting group can be carried through multiple synthetic steps and then removed at a late stage to reveal the carbonyl group, which can then be used for further functionalization or to participate in a final ring-closing reaction.

Building Block for Advanced Synthetic Intermediates

Beyond its role as a precursor in total synthesis, this compound is a key starting material for the synthesis of more elaborate and functionally dense intermediates.

Spirocyclic systems, where two rings share a single atom, are common motifs in natural products and medicinally important compounds. The carbonyl group of the cycloheptanone, once deprotected, can serve as an anchor point for the construction of a spirocyclic ring. For example, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, followed by cyclization to form a spiro-fused ring system. The dithiolane group allows for the selective functionalization of other positions on the cycloheptane ring before the spiro-center is created.

The reactivity of both the dithiolane-protected carbonyl and the cycloheptane ring allows for the derivatization of this compound to generate libraries of related compounds for biological screening. The acyl anion equivalent can be reacted with a variety of electrophiles to introduce diversity at the 2-position. Additionally, the cycloheptane ring can be functionalized through various C-H activation or functional group interconversion strategies. This multi-faceted reactivity makes it a valuable scaffold for combinatorial chemistry and the discovery of new bioactive molecules.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The introduction of chirality into synthetic targets is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The development of chiral derivatives of this compound would open avenues for its application in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules.

While specific research on the chiral derivatives of this exact compound is not widely reported, the principles of asymmetric synthesis can be applied to its structure. Chiral auxiliaries could be attached to the cycloheptane ring to direct the stereochemical outcome of reactions. Alternatively, the synthesis could start from a chiral cycloheptanone precursor, leading to an enantiomerically enriched version of the dithiolane-protected compound.

The use of chiral dithiolanes, derived from chiral 1,2- or 1,3-diols, is another established strategy in asymmetric synthesis. These chiral dithiolanes can impart stereocontrol in reactions involving the acyl anion equivalent. Although specific applications with the cycloheptanone moiety are not detailed, this general approach highlights a potential avenue for the future development and use of chiral this compound derivatives in enantioselective synthesis.

Chiral Auxiliaries and Catalytic Applications

There is currently no available research in scientific literature detailing the use of this compound in conjunction with chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry has been achieved, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines. The application of these or other chiral auxiliaries to this compound has not been reported.

Similarly, the catalytic applications of this specific compound, either as a catalyst itself or as a substrate in a catalytic reaction designed to induce chirality, are not documented. Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, employing chiral catalysts to generate enantiomerically enriched products. The potential for this compound to participate in such catalytic cycles remains an unexplored area of research.

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are fundamental strategies for the synthesis of complex, stereochemically defined molecules. These reactions selectively produce one or a major excess of one stereoisomer over others. A thorough review of the chemical literature reveals no specific examples of diastereoselective or enantioselective transformations involving this compound.

While the dithiolane group can be used to direct subsequent stereoselective reactions on the cycloheptanone ring, or vice versa, specific methodologies and their outcomes have not been published. The development of such transformations would be a valuable contribution to the field of organic synthesis, potentially enabling the stereocontrolled synthesis of novel cycloheptane-containing compounds.

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Dithiolan 2 Yl Cycloheptanone and Its Intermediates

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of 2-(1,3-dithiolan-2-yl)cycloheptanone and for elucidating its fragmentation pathways under ionization. nih.gov Cyclic ketones, in general, exhibit complex fragmentation patterns. miamioh.edu The primary mode of fragmentation for ketones is often α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edulibretexts.org

For this compound, ionization would likely produce a molecular ion (M+•). Subsequent fragmentation could proceed via several pathways. Alpha-cleavage on either side of the cycloheptanone's carbonyl group is expected. Additionally, fragmentation can be initiated within the 1,3-dithiolane (B1216140) ring. The study of fragmentation patterns in related 1,3-cyclohexanedione (B196179) derivatives shows that ring bond cleavages are highly dependent on substituent positions. researchgate.net A proposed pathway could involve the initial cleavage of the C-C bond between the carbonyl carbon and the dithiolane-substituted carbon, leading to a stable acylium ion. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Origin | Theoretical m/z |

| [M]+• | Molecular Ion | 216.0850 |

| [M-C₂H₄S]+• | Loss of thioethylene from dithiolane ring | 156.0684 |

| [M-C₃H₅S₂]+ | Cleavage of the dithiolane substituent | 111.0449 |

| [C₈H₁₁O₂S₂]+ | Acylium ion from α-cleavage | 115.0503 |

| [C₄H₇S₂]+ | Dithiolane-containing fragment | 119.0040 |

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating a specific precursor ion and subjecting it to further fragmentation. uab.edu In this technique, the molecular ion or a primary fragment ion of this compound is selected in the first mass analyzer. nih.gov This ion is then passed into a collision cell, where it collides with an inert gas, inducing further fragmentation to produce product ions. uab.edu These product ions are then analyzed by a second mass analyzer. nih.gov

This multi-stage analysis allows for the establishment of clear relationships between precursor and product ions, effectively mapping the molecular structure. mdpi.com For instance, selecting the acylium ion formed from α-cleavage and subjecting it to MS/MS would yield fragments corresponding to the further breakdown of the cycloheptanone (B156872) ring, confirming its structure and connectivity to the original dithiolane group.

Isotopic labeling is a powerful method for tracing the pathways of complex fragmentation reactions. symeres.com By strategically replacing specific atoms in this compound with their heavier stable isotopes (e.g., ¹³C, ²H, or ³⁴S), the origin of each fragment ion can be precisely determined. symeres.comresearchgate.net

For example, synthesizing the title compound using ¹³C-labeled cycloheptanone would result in a molecular ion with an increased mass. Observing which fragment ions retain the ¹³C label provides unambiguous evidence of their origin from the cycloheptanone ring. Similarly, using labeled 1,2-ethanedithiol (B43112) to form the dithiolane ring would help elucidate the complex fragmentation mechanisms involving this moiety. tandfonline.com Such studies are invaluable for distinguishing between proposed fragmentation pathways and providing deep mechanistic insights that are otherwise unattainable. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of complex organic molecules in solution. iisc.ac.in It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons, but significant signal overlap is common in molecules like this compound. Two-dimensional (2D) NMR techniques are used to resolve these overlaps and establish structural connectivity. iisc.ac.inresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton spin systems throughout the cycloheptanone and dithiolane rings. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of carbon resonances. iisc.ac.inacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the dithiolane methine proton to the C2 carbon of the cycloheptanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical assignment. acs.org For the title compound, NOESY could determine the relative orientation of the dithiolane group with respect to the protons on the cycloheptanone ring.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Key 2D Correlations (COSY, HMBC) |

| 1 (C=O) | ~210.0 | - | - | HMBC to H-2, H-7 |

| 2 | ~55.0 | ~3.5 | dd | COSY to H-3, H-1'; HMBC to C-1, C-3, C-1' |

| 3-7 | 25.0 - 45.0 | 1.5 - 2.8 | m | COSY correlations within the ring |

| 1' (Dithiolane CH) | ~50.0 | ~4.5 | t | COSY to H-2; HMBC to C-2, C-4', C-5' |

| 4', 5' (Dithiolane CH₂) | ~40.0 | ~3.2 | m | HMBC to C-1' |

The seven-membered cycloheptanone ring is conformationally flexible and can exist as an equilibrium of multiple forms, such as the twist-chair and twist-boat conformers. biomedres.us This dynamic behavior can be studied using variable-temperature (VT) NMR, a technique known as dynamic NMR (DNMR). nih.govacs.org

At room temperature, the rate of interconversion between different conformers may be fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons. vu.nl As the temperature is lowered, this interconversion slows down. If the temperature is lowered sufficiently to reach the slow-exchange regime, the signals for the individual conformers may become distinct. nih.govnih.gov By analyzing the changes in the NMR spectra, such as line broadening and coalescence, as a function of temperature, it is possible to calculate the kinetic and thermodynamic parameters for the conformational interchange, including the activation energy (ΔG‡) for the ring-inversion process. nih.govvu.nl

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide data on the molecule's structure and dynamics in the gas and solution phases, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol has been reported, confirming the geometry of the dithiolane substituent. ijbpas.com Similarly, the structure of diisopropyl (1,3-dithiolan-2-ylidene)malonate has been detailed. researchgate.net Based on these and other crystallographic studies of cyclic compounds, one can predict the key structural features of the title compound. nih.gov The cycloheptanone ring would likely adopt a twist-chair conformation, which is generally the most stable form for cycloheptane (B1346806) derivatives. The dithiolane ring typically adopts an envelope or twist conformation. researchgate.net The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds. researchgate.netnih.gov

Table 3: Predicted Crystallographic Data for this compound (based on analogues)

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-S Bond Lengths | ~1.82 Å |

| C=O Bond Length | ~1.21 Å |

| Cycloheptanone Conformation | Twist-Chair |

| Dithiolane Conformation | Envelope or Half-Chair |

| Intermolecular Interactions | C-H···O hydrogen bonds |

Confirming Bond Angles, Lengths, and Conformations

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's solid-state structure, providing precise data on atomic positions, bond lengths, and angles. While a specific crystallographic study for this compound is not widely reported, the expected structural parameters can be inferred from studies of related cycloheptanone and 1,3-dithiolane derivatives.

The cycloheptanone ring is known to adopt a puckered conformation to minimize ring strain, which arises from the deviation of bond angles from the ideal sp³ hybridization angle of 109.5°. The most stable conformation is typically a twist-chair, which effectively alleviates both angle and torsional strain. The introduction of the bulky 1,3-dithiolan-2-yl substituent at the C2 position is expected to influence the conformational preference of the seven-membered ring, likely occupying a pseudo-equatorial position to minimize steric hindrance.

The 1,3-dithiolane ring generally adopts an envelope or twist conformation. Computational studies on similar 1,3-dithiolane-substituted cyclic compounds suggest that the specific conformation is influenced by the nature and position of the substituents.

The bond lengths and angles within the molecule are expected to be in agreement with standard values for similar functional groups. The C=O bond of the ketone is anticipated to be approximately 1.22 Å. The C-S bonds within the dithiolane ring are expected to have a length of around 1.82 Å, and the C-C bonds within the cycloheptane ring will average approximately 1.54 Å.

Table 1: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| C=O Bond Length | ~ 1.22 Å |

| C-S Bond Length | ~ 1.82 Å |

| C-C Bond Length | ~ 1.54 Å |

| O=C-C Angle | ~ 120° |

| C-S-C Angle | ~ 95° |

| C-C-C Angle | ~ 115° |

Note: These values are illustrative and based on typical bond lengths and angles for the respective functional groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands for the ketone and dithiolane moieties. The most prominent feature in the IR spectrum is anticipated to be a strong absorption band corresponding to the C=O stretching vibration of the cycloheptanone ring, typically appearing in the region of 1700-1725 cm⁻¹. The exact position of this band can be sensitive to the ring conformation and any intermolecular interactions.

The dithiolane group will give rise to several characteristic vibrations. The C-S stretching vibrations are expected to appear in the region of 600-800 cm⁻¹. These bands are often weak in the IR spectrum but can be more intense in the Raman spectrum. The CH₂ scissoring and rocking vibrations of the dithiolane and cycloheptane rings will be present in the fingerprint region (below 1500 cm⁻¹).

Conformational changes in the flexible cycloheptane ring can lead to subtle shifts in the positions and intensities of the vibrational bands. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insight into the predominant conformation in a given state (solid, liquid, or solution).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch | 1700 - 1725 | Strong | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Strong |

| CH₂ Scissoring | 1440 - 1470 | Medium | Medium |

| C-S Stretch | 600 - 800 | Weak | Strong |

Note: These are predicted frequency ranges and relative intensities. Actual values may vary based on the specific molecular environment and conformational state.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” are not available. The requested in-depth data from Density Functional Theory (DFT) studies, including conformational and frontier molecular orbital analysis, as well as specific reaction mechanism elucidations and molecular dynamics simulations for this exact molecule, have not been published in the accessible domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. Creating content would require speculating or using data from analogous but different molecules, which would violate the core instructions of the request.

Computational and Theoretical Investigations of 2 1,3 Dithiolan 2 Yl Cycloheptanone

Quantitative Structure-Activity Relationship (QSAR) in a Synthetic Context (e.g., predicting reactivity based on structural changes, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a set of compounds with a specific activity. While extensively used in medicinal chemistry to predict biological activity, QSAR can also be a powerful tool in a synthetic context to predict the chemical reactivity of a series of related compounds. fiveable.metaylorandfrancis.com This approach allows for the prediction of how changes in a molecule's structure will affect its reactivity in a particular chemical transformation, thereby guiding reaction optimization and the design of new synthetic routes. nih.gov

For a compound series based on the 2-(1,3-Dithiolan-2-yl)cycloheptanone scaffold, a QSAR study could be designed to predict its reactivity in a key transformation, such as the deprotection of the dithiolane group to regenerate the ketone. The rate of this reaction is influenced by the electronic and steric environment around the dithiolane moiety. By systematically modifying the cycloheptanone (B156872) ring with various substituents, a predictive QSAR model can be developed.

A hypothetical QSAR study might explore the acid-catalyzed hydrolysis of a series of para-substituted this compound derivatives. The objective would be to create a model that predicts the rate of deprotection based on the electronic and steric properties of the substituent.

Hypothetical Research Findings and Data

In this theoretical study, a series of derivatives of this compound with different substituents at the C4 position of the cycloheptanone ring are synthesized. The rate constant (k) for the acid-catalyzed hydrolysis of the dithiolane group is measured for each derivative. The natural logarithm of the reaction rate constant, ln(k), is used as the measure of reactivity.

To build the QSAR model, relevant molecular descriptors are calculated for each substituent. These descriptors quantify the electronic and steric effects of the substituents.

Electronic Effects : The Hammett constant (σ) is a well-established descriptor that quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. While the cycloheptanone ring is not aromatic, a modified Hammett-type parameter could be used to describe the electronic influence on the reaction center.

Steric Effects : The Taft steric parameter (Es) is used to quantify the steric bulk of the substituents.

The following interactive data table presents the hypothetical data for this QSAR study.

| Compound | Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Es) | Observed ln(k) | Predicted ln(k) |

| 1 | H | 0.00 | 0.00 | -2.30 | -2.35 |

| 2 | CH3 | -0.17 | -1.24 | -2.05 | -2.01 |

| 3 | OCH3 | -0.27 | -0.55 | -2.55 | -2.58 |

| 4 | Cl | 0.23 | -0.97 | -3.10 | -3.05 |

| 5 | NO2 | 0.78 | -2.52 | -4.50 | -4.55 |

Using multiple linear regression analysis on the data, a hypothetical QSAR equation is derived:

ln(k) = -2.35 - 2.80σ + 0.15Es

This equation suggests that:

Electron-withdrawing substituents (positive σ) decrease the reaction rate, likely by destabilizing a potential carbocation intermediate formed during the hydrolysis mechanism.

Increased steric bulk (more negative Es) slightly increases the reaction rate. This could be due to steric strain relief in the transition state.

The predictive power of this model is then validated using a test set of compounds that were not used in the model's development. The strong correlation between the observed and predicted ln(k) values in the table above would indicate a robust and predictive QSAR model for this specific synthetic transformation. Such a model would be valuable for predicting the reactivity of new, unsynthesized derivatives of this compound, aiding in the selection of appropriate reaction conditions or in the design of molecules with desired reactivity profiles.

Future Research Directions and Unexplored Avenues in 2 1,3 Dithiolan 2 Yl Cycloheptanone Chemistry

The compound 2-(1,3-dithiolan-2-yl)cycloheptanone, a thioacetal derivative of a seven-membered cyclic ketone, represents a versatile intermediate in organic synthesis. While the constituent functional groups—the cycloheptanone (B156872) ring and the 1,3-dithiolane (B1216140) moiety—are well-established in the synthetic chemist's toolkit, the exploration of this specific bifunctional molecule opens up numerous avenues for future research. The strategic placement of the dithiolane group adjacent to the ketone provides a unique platform for developing novel synthetic methodologies and constructing complex molecular architectures. This article explores prospective research directions centered on this compound, focusing on advancements in synthesis, catalysis, reactivity, and analogue design.

Q & A

Q. Table 1: Common Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 1,2-Ethanedithiol, BF·EtO | Dithiolane ring formation |

| 2 | Silica gel chromatography (Hexane:EtOAc) | Purification of crude product |

| 3 | Ethanol recrystallization | Isolation of crystalline product |

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and conformations. For example, the dithiolane ring exhibits S–C bond lengths of 1.78–1.82 Å and C–S–C angles of ~104–112° .

- NMR spectroscopy : H NMR detects cycloheptanone protons (δ 2.3–2.8 ppm) and dithiolane methylene signals (δ 3.1–3.5 ppm). C NMR confirms carbonyl (C=O, δ ~210 ppm) and dithiolane carbons (δ 35–45 ppm) .

Advanced: How can structural disorder in the dithiolane moiety be resolved during crystallographic refinement?

Methodological Answer:

Disorder (e.g., split occupancy in the dithiolane ring) is addressed using:

- Occupancy refinement : Software like SHELXL refines site occupancy factors (SOFs) for disordered atoms. For example, a 0.85:0.15 occupancy ratio was reported for a similar compound .

- Restraints : Apply geometric (DFIX, DANG) and thermal (SIMU, DELU) restraints to maintain chemically reasonable parameters .

- Validation tools : Check using PLATON or CCDC Mercury to ensure no overfitting .

Advanced: How do weak intermolecular interactions (e.g., C–H···O, π–π stacking) influence the crystal packing of dithiolane-containing compounds?

Methodological Answer:

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., C–H···O vs. S···S contacts). For a related structure, π–π interactions between aromatic rings (3.43–3.49 Å) and C–H···O (2.8–3.2 Å) stabilize the lattice .

- Energy frameworks (CrystalExplorer) : Calculate interaction energies (electrostatic, dispersion) to rank stabilizing forces .

Q. Table 2: Key Interactions in a Representative Structure

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| π–π (imidazole-fluorophenyl) | 3.4326 | -25.4 |

| C–H···O | 3.192 | -8.7 |

| Cl···S | 3.5185 | -5.2 |

Advanced: What computational methods are suitable for analyzing the puckering dynamics of the dithiolane ring?

Methodological Answer:

- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () to classify ring conformations (e.g., envelope vs. half-chair) .

- DFT optimization : Use Gaussian or ORCA to compare gas-phase and solid-state conformations. For example, the dithiolane ring may adopt a half-chair (ΔG = +2.1 kcal/mol) in solution but an envelope in crystals due to packing forces .

Experimental Design: How can reaction conditions be optimized to minimize byproducts during dithiolane functionalization?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., CHCl vs. THF), and catalyst (BF vs. TMSOTf) to identify optimal yields .

- In-situ monitoring : Use TLC or GC-MS to track intermediate formation.

- Byproduct mitigation : Add molecular sieves to absorb water (prevents hydrolysis) or use low-temperature (-78°C) conditions to suppress side reactions .

Data Contradiction: How to reconcile discrepancies between NMR (solution) and X-ray (solid-state) data regarding molecular conformation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.